![molecular formula C10H20N2 B1288058 (1-(Pyrrolidin-1-yl)cyclopentyl)methanamine CAS No. 917747-55-8](/img/structure/B1288058.png)
(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine
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Description
“(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine” is a chemical compound . The IUPAC name for this compound is “(1-(pyrrolidin-1-yl)cyclopropyl)methanamine” and it has a molecular weight of 140.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine” is 1S/C8H16N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-7,9H2
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine” is a solid compound . It has a molecular weight of 140.23 .
Scientific Research Applications
Catalysis
- Palladium(II) complexes containing N-cyclopentyl-1-(pyridin-2-yl)methanimine, a derivative of the compound , demonstrated significant catalytic activity for the polymerization of methyl methacrylate (Kim et al., 2014).
Anticonvulsant Potential
- Schiff bases of 3-aminomethyl pyridine, structurally related to the compound, were found to exhibit anticonvulsant activity, highlighting a potential application in seizure management (Pandey & Srivastava, 2011).
Medicinal Chemistry
- The compound, being structurally similar to some pincer palladacycles, has potential applications in medicinal chemistry. These complexes have shown catalytic activity and selectivity in various reactions (Roffe et al., 2016).
Anticancer Research
- Palladium and platinum complexes derived from related Schiff base ligands exhibited notable anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Structural and Conformational Studies
- A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, similar in structure, was designed to stabilize parallel turn conformations, providing insights into conformational studies in short peptide sequences (Bucci et al., 2018).
Synthesis and Characterization
- Synthesis and characterization of compounds structurally akin to "(1-(Pyrrolidin-1-yl)cyclopentyl)methanamine" have been conducted, providing foundational knowledge for further applications in chemistry (Wu et al., 2009).
Antiviral Research
- Derivatives of the compound showed potential in antiviral research, particularly against influenza A virus, suggesting an avenue for therapeutic applications (Kolocouris et al., 1994).
properties
IUPAC Name |
(1-pyrrolidin-1-ylcyclopentyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-10(5-1-2-6-10)12-7-3-4-8-12/h1-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNBFHSTDTMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594439 |
Source
|
Record name | 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917747-55-8 |
Source
|
Record name | 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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